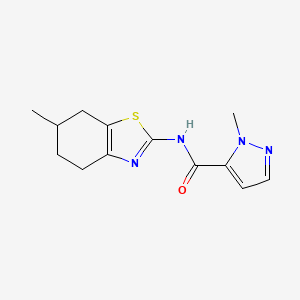![molecular formula C21H15N3O3 B6502349 (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 670235-01-5](/img/structure/B6502349.png)
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide (hereafter referred to as CIPC) is an important member of the benzo[f]chromene family of compounds. It is a colorless solid that is soluble in polar organic solvents and has a molecular formula of C17H12N2O3. CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields.
Wissenschaftliche Forschungsanwendungen
CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. CIPC has been used as a potential treatment for various types of cancer, including breast, colon, and lung cancer. Additionally, CIPC has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Wirkmechanismus
CIPC has been demonstrated to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins. By inhibiting the activity of COX-2, CIPC has been demonstrated to reduce the production of pro-inflammatory mediators and thus reduce inflammation. Additionally, CIPC has been demonstrated to inhibit the growth of cancer cells by blocking the activity of certain proteins that are involved in cell proliferation.
Biochemical and Physiological Effects
CIPC has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, CIPC has been demonstrated to possess antioxidant, anti-allergic, and anti-apoptotic properties. CIPC has also been demonstrated to possess neuroprotective properties and has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of CIPC has been demonstrated to be efficient and reproducible. Additionally, CIPC has been demonstrated to possess a wide range of biological properties, making it a useful tool for laboratory experiments. However, CIPC is a relatively new compound and its effects on humans are not yet fully understood. As such, further research is needed to determine the safety and efficacy of CIPC in humans.
Zukünftige Richtungen
The potential applications of CIPC are numerous and further research is needed to fully explore its potential. Further research is needed to determine the safety and efficacy of CIPC in humans. Additionally, further research is needed to explore the potential of CIPC in the treatment of various types of cancer, neurological disorders, and other diseases. Additionally, further research is needed to explore the potential of CIPC as an anti-inflammatory, anti-viral, and anti-allergic agent. Finally, further research is needed to explore the potential of CIPC in the development of new drugs and other pharmaceuticals.
Synthesemethoden
CIPC is synthesized through a four-step procedure. The first step involves the condensation of 4-amino-3-methylbenzoic acid and 4-amino-3-methylcinnamic acid, followed by the addition of N-chlorosuccinimide. The third step involves the reaction of the resulting intermediate with 3-bromo-2-hydroxybenzoic acid and the final step involves the reaction of the resulting intermediate with 4-carbamoylphenylhydrazine. The synthesis of CIPC has been demonstrated to be efficient and reproducible.
Eigenschaften
IUPAC Name |
3-(4-carbamoylphenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-19(25)13-5-8-14(9-6-13)24-21-17(20(23)26)11-16-15-4-2-1-3-12(15)7-10-18(16)27-21/h1-11H,(H2,22,25)(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUEDHYWAYZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C(=O)N)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6502267.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502290.png)

![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6502306.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B6502310.png)

![methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B6502316.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide](/img/structure/B6502321.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide](/img/structure/B6502327.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6502329.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6502331.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine; bis(formic acid)](/img/structure/B6502337.png)
![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6502344.png)
![1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine](/img/structure/B6502356.png)